Narceine trihydrate

Description

Properties

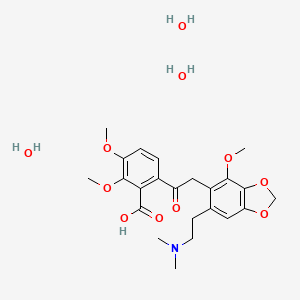

Molecular Formula |

C23H33NO11 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid;trihydrate |

InChI |

InChI=1S/C23H27NO8.3H2O/c1-24(2)9-8-13-10-18-22(32-12-31-18)20(29-4)15(13)11-16(25)14-6-7-17(28-3)21(30-5)19(14)23(26)27;;;/h6-7,10H,8-9,11-12H2,1-5H3,(H,26,27);3*1H2 |

InChI Key |

MYBNKRVFDPXQSN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2.O.O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Narceine trihydrate can be synthesized from narcotine through a series of chemical reactions. The preparation involves the use of various reagents and conditions to achieve the desired crystalline form. One common method involves the use of Roser & Hope and Hope & Robinson’s techniques .

Industrial Production Methods: In industrial settings, this compound is typically obtained as clusters of silky, prismatic needles from water. The compound has a melting point of 176°C and is slightly soluble in water . Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Narceine trihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for various applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of narceine, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Narceine trihydrate has a wide range of scientific research applications, including:

Chemistry:

- Used as a reagent in organic synthesis.

- Acts as a building block for synthesizing other complex molecules .

Biology:

- Studied for its effects on various biological systems.

- Investigated for its potential as an anti-malarial agent .

Medicine:

- Historically used as a mild hypnotic and to allay cough.

- Research into its potential use in cancer treatment due to its selective cytotoxicity and genotoxicity .

Industry:

- Utilized in the preparation of research chemicals.

- Employed in the synthesis of drugs like chloroquine .

Mechanism of Action

Narceine trihydrate exerts its effects through interactions with specific molecular targets and pathways. It has a weak morphine-like action, affecting the central nervous system. The compound’s mechanism involves binding to opioid receptors, leading to analgesic and narcotic effects . Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Key Findings :

- Narceine and narcotine release formaldehyde at rates (~2%) that align with lignin hydrolysis data, suggesting analogous methylenedioxy-group behavior .

- The dimedon method underestimates formaldehyde yields in lignin (1% observed vs. 2% actual), a discrepancy also inferred for narceine due to structural parallels .

Implications for Lignin Chemistry

Narceine’s hydrolysis profile provides critical insights into lignin’s proposed structure, where methylenedioxy groups link pyrocatechol units. This has advanced methodologies for analyzing biopolymer degradation.

Research Findings and Methodological Considerations

- Hydrolysis Sensitivity : Narceine’s methylenedioxy group is more labile than piperonylic acid’s benzodioxole ring, emphasizing the influence of adjacent functional groups on reactivity .

- Analytical Limitations : The dimedon method’s underestimation of formaldehyde in lignin and narceine underscores the need for complementary techniques (e.g., NMR) in quantitative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.